7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method starts with 1H-pyrrolo[2,3-c]pyridine as the starting material. This compound undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position. Chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Biological Research: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Similar in structure but with different positioning of bromine and chlorine atoms.
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine: Another heterocyclic compound with similar applications.
5-Bromo-6-azaindole: A related compound with a different nitrogen positioning in the ring structure.
Uniqueness
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNQVEHLVCJZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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